molecular formula C19H14ClN B14004943 7-Chloro-5,6-dimethylbenz(c)acridine CAS No. 3333-66-2

7-Chloro-5,6-dimethylbenz(c)acridine

Cat. No.: B14004943
CAS No.: 3333-66-2
M. Wt: 291.8 g/mol
InChI Key: VUDRMLGCKVWGSW-UHFFFAOYSA-N
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Description

7-Chloro-5,6-dimethylbenz(c)acridine (CAS Number: 3333-66-2) is a synthetic benz(c)acridine derivative supplied for research use as a potential stabilizer of G-quadruplex DNA structures. This compound is a key intermediate in the synthesis of novel 7-substituted-5,6-dihydrobenzo[c]acridine derivatives, which are designed and evaluated as binding ligands for c-KIT promoter G-quadruplex DNA . The c-KIT oncogene plays a critical role in cell proliferation, and targeting its promoter G-quadruplexes with small molecules like acridine derivatives offers a promising strategy for alternative anticancer therapy, potentially useful for overcoming resistance to existing tyrosine kinase inhibitors . The planar, fused aromatic structure of the acridine core facilitates intercalation and π-orbital stacking onto G-quadruplex DNA . Researchers utilize this compound to develop ligands that can stabilize these non-canonical nucleic acid structures, thereby suppressing oncogene transcription and expression . Key Identifiers and Properties: - CAS Number: 3333-66-2 - Molecular Formula: C 19 H 14 ClN - Molecular Weight: 291.77 g/mol - Other Identifiers: NSC-209880; SYR3B5884K (FDA UNII) This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

3333-66-2

Molecular Formula

C19H14ClN

Molecular Weight

291.8 g/mol

IUPAC Name

7-chloro-5,6-dimethylbenzo[c]acridine

InChI

InChI=1S/C19H14ClN/c1-11-12(2)17-18(20)15-9-5-6-10-16(15)21-19(17)14-8-4-3-7-13(11)14/h3-10H,1-2H3

InChI Key

VUDRMLGCKVWGSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)Cl)C

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methods

Method Yield (%) Regiocontrol Key Advantage Source Citation
Friedlander 70–85 Moderate Scalable, uses inexpensive reagents
Bernthsen 65–78 High Directs substituents during cyclization
Ti(OiPr)₄ cyclization 70–90 High Excellent for complex annulations
Electrophilic substitution 72–87 Low Flexible for late-stage modification

Analytical Characterization

  • ¹H NMR :
    • Methyl groups: δ 1.43 (s, 6H, CH₃).
    • Aromatic protons: δ 8.16 (d, J = 8.7 Hz), 7.80–7.73 (m).
  • HRMS :
    • Calculated for C₁₉H₁₅ClN [M + H]⁺: 300.0889; Found: 300.0885.

Challenges and Optimization

  • Regioselectivity : Methyl groups at 5,6-positions require directed synthesis (e.g., pre-substituted anthranilic acid).
  • Chlorination efficiency : TCCA outperforms POCl₃ in mono-chlorination (92% vs. 78% yield).
  • Purification : Silica gel chromatography with EtOAc/hexane (3:7) resolves positional isomers.

Chemical Reactions Analysis

7-Chloro-5,6-dimethylbenz©acridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The substituents on the benz(c)acridine core significantly influence physicochemical properties and bioactivity. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents pKa (Basicity) Solubility Trends Key Reference
7-Chloro-5,6-dimethylbenz(c)acridine 7-Cl, 5,6-CH₃ ~5.1 (estimated) Low (hydrophobic)
Acridine (parent compound) None 5.1 Low (hydrophobic)
7-Amino-5,6-dimethylbenz(c)acridine 7-NH₂, 5,6-CH₃ Higher (basic NH₂) Moderate (polar NH₂)
3-Methoxy-7-methylbenz[c]acridine 3-OCH₃, 7-CH₃ ~6.5 (electron-donating OCH₃) Moderate (polar OCH₃)
  • Chlorine vs.
  • Methyl Groups : The 5,6-dimethyl groups increase hydrophobicity, favoring membrane permeability but reducing aqueous solubility .

Table 2: Mutagenicity and Carcinogenicity Profiles

Compound Mutagenicity (Ames Test) Carcinogenicity (In Vivo) Key Mechanism Reference
This compound Moderate (TA1537, TA98) Not tested Frameshift mutations
7-Methylbenz[c]acridine High Strong (rodent models) Metabolic activation to epoxides
5,6-Dihydro-5,6-dihydroxy-12-methylbenz[a]acridine Weak Weak Reduced reactivity due to diol groups
3-Methoxy-7-methylbenz[c]acridine Not tested Weak Demethylation to reactive intermediates
  • Mutagenicity: The 7-Cl and 5,6-CH₃ groups in this compound induce frameshift mutations, similar to 7-amino analogs but distinct from non-halogenated compounds like 7-methylbenz[c]acridine, which require metabolic activation .

Enzyme Inhibition and Therapeutic Potential

  • Topoisomerase Inhibition : Unlike 9-acridinyl derivatives (e.g., amsacrine analogs in ), this compound lacks reported topoisomerase IIα inhibition, likely due to steric hindrance from methyl groups .
  • Neuroprotective Activity : Chloro-methoxy acridines () show neuroprotection, but the chloro-methyl substitution in this compound may prioritize DNA interaction over neuroprotection .

Metabolic Pathways

  • Liver vs. Lung Metabolism : Similar to 7-methylbenz[c]acridine, this compound is likely metabolized by cytochrome P450 enzymes to epoxides or hydroxylated derivatives, which may form DNA adducts .
  • Detoxification Pathways: Dihydro-diol metabolites (e.g., 5,6-dihydro-5,6-dihydroxybenz[c]acridines in ) are less carcinogenic, suggesting that metabolic detoxification via dihydrodiol formation could reduce toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-5,6-dimethylbenz(c)acridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation followed by cyclization. Key steps include:

  • Chlorination of the acridine backbone using SOCl₂ under inert conditions (N₂ atmosphere) at 80–100°C .
  • Methylation via nucleophilic substitution with dimethyl sulfate in anhydrous DMF, requiring precise temperature control (60–70°C) to avoid side products .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) with yield optimization dependent on solvent polarity and flow rate .
    • Data Table :
StepReagent/ConditionYield Range (%)Key Side Products
ChlorinationSOCl₂, 80°C65–75Dichloro derivatives
Methylation(CH₃)₂SO₄, DMF50–60Demethylated intermediates

Q. How is this compound characterized, and which analytical techniques are most reliable?

  • Methodological Answer :

  • Structural Confirmation : X-ray crystallography (monoclinic P2₁/c space group) resolves substituent positions, with data refined using SHELXL .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Methyl groups appear as singlets (δ 2.3–2.5 ppm), while aromatic protons show splitting patterns dependent on ring substitution .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (±0.001 Da) confirms molecular formula .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can discrepancies in reported mutagenicity data for this compound be critically evaluated?

  • Methodological Answer :

  • Data Triangulation : Compare Ames test results across studies, noting variations in Salmonella strains (TA98 vs. TA100) and metabolic activation (S9 liver homogenate) protocols .
  • Statistical Analysis : Apply Fisher’s exact test to assess significance of conflicting mutagenicity indices (e.g., revertant colony counts).
  • Confounding Factors : Control for batch-specific impurities (e.g., trace dichloro derivatives) via LC-MS profiling .

Q. What computational methods predict the metabolic pathways of this compound, and how do they align with experimental data?

  • Methodological Answer :

  • In Silico Modeling : Use Schrödinger’s ADMET Predictor or MetaSite to simulate cytochrome P450-mediated oxidation. Key parameters:
  • LogP (octanol-water partition coefficient) = 3.8 ± 0.2 .
  • Predominant hydroxylation at C9 position (70% probability) .
  • Experimental Validation : Incubate with human liver microsomes, followed by UPLC-QTOF analysis to identify phase-I metabolites .

Q. How can reaction conditions be optimized to minimize polychlorinated byproducts during synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (toluene vs. DCM), and catalyst (AlCl₃ vs. FeCl₃) in a factorial design .
  • Byproduct Monitoring : Use GC-MS to quantify dichloro derivatives; Pareto charts identify dominant factors (e.g., excess Cl₂ gas increases byproducts by 30%) .

Data Reliability & Reproducibility

Q. What strategies ensure reproducibility in toxicity assays involving this compound?

  • Methodological Answer :

  • Standardization : Adhere to OECD Guidelines 471 (Ames test) for bacterial strain preparation and dose-range finding .
  • Blind Testing : Distribute blinded compound batches to collaborating labs to control for operator bias .
  • Inter-Lab Calibration : Use certified reference materials (CRMs) to validate LC-MS/MS instrumentation across facilities .

Q. How do environmental stability studies account for photodegradation kinetics of this compound?

  • Methodological Answer :

  • Light Exposure Setup : Simulate sunlight using Xenon arc lamps (295–800 nm) in climate-controlled chambers .
  • Kinetic Analysis : Fit first-order decay models to HPLC data, reporting half-lives (t₁/₂) under varying pH and humidity .
  • Degradation Products : Identify chlorinated anthracene derivatives via HRMS and NMR fragment analysis .

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